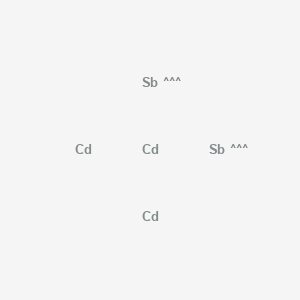![molecular formula C23H28N2O4S2 B086460 10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate CAS No. 1057-84-7](/img/structure/B86460.png)
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate, also known as Methylene Blue (MB), is a synthetic organic compound used extensively in scientific research. MB is a cationic thiazine dye that has been used for over a century as a biological stain, and it has also found applications in a variety of other fields, including photodynamic therapy, as a redox indicator, and as a mitochondrial electron transport chain inhibitor. In
作用机制
MB is a redox-active compound that can accept and donate electrons. It has been shown to have a number of targets within cells, including the mitochondrial electron transport chain, which is responsible for generating ATP. MB can inhibit the electron transport chain by accepting electrons from complex IV, which leads to a decrease in ATP production. Additionally, MB has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
生化和生理效应
MB has a number of biochemical and physiological effects that make it a useful research tool. It has been shown to be a potent inhibitor of the mitochondrial electron transport chain, which has led to its use in cancer therapy. MB has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. Additionally, MB has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MB has a number of advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, which makes it easy to work with. However, MB does have some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in some applications. Additionally, MB can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are a number of future directions for MB research. One area of interest is the use of MB in cancer therapy. MB has been shown to be a potent inhibitor of the mitochondrial electron transport chain, which has led to its use in cancer therapy. Additional research is needed to determine the optimal dosing and administration of MB for cancer therapy. Another area of interest is the use of MB in the treatment of neurodegenerative diseases. MB has been shown to have neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the efficacy of MB in these applications. Finally, there is interest in the development of novel MB derivatives that may have improved properties for use in research and therapy.
合成方法
MB is synthesized through the reaction of N,N-dimethylaniline and sulfur under controlled conditions. The resulting product is then oxidized with ferric chloride to produce MB. The reaction is typically carried out in an aqueous solution, and the yield of MB can be increased by adding a reducing agent such as ascorbic acid.
科学研究应用
MB has been extensively used in scientific research due to its unique properties. It has been used as a biological stain for microscopy, where it can be used to visualize cells and tissues. MB has also been used as a redox indicator in analytical chemistry, where it can be used to determine the presence of reducing agents. Additionally, MB has been used as an inhibitor of the mitochondrial electron transport chain, which has found applications in cancer therapy.
属性
CAS 编号 |
1057-84-7 |
|---|---|
产品名称 |
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate |
分子式 |
C23H28N2O4S2 |
分子量 |
460.6 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C19H24N2S2.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
RWHQUYWVERCNEK-BTJKTKAUSA-N |
手性 SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=CC(=O)O)C(=O)O |
其他 CAS 编号 |
1057-84-7 |
同义词 |
10-[3-(dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



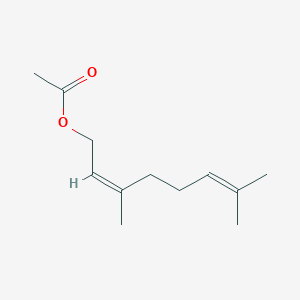
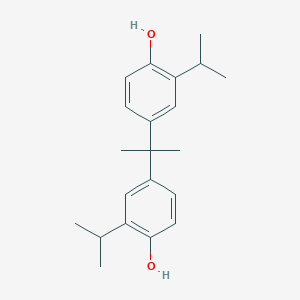
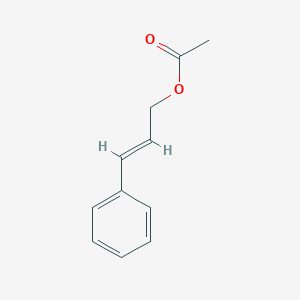
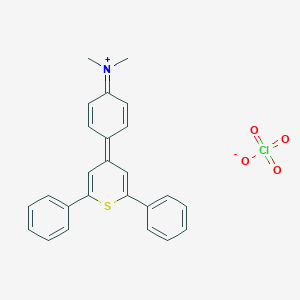
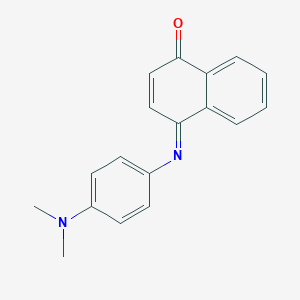
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
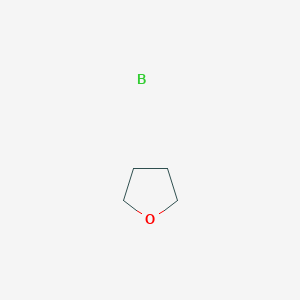
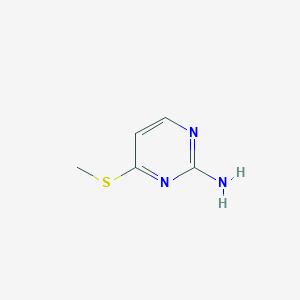
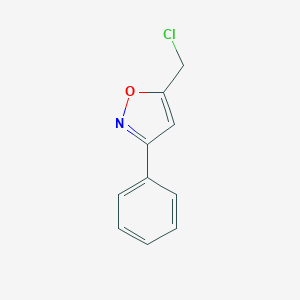
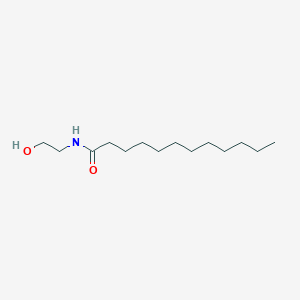
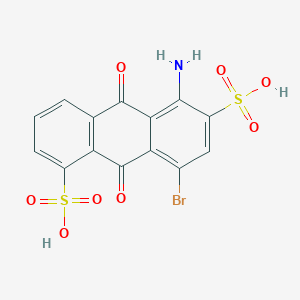
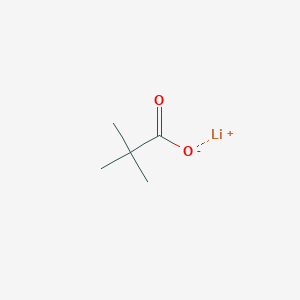
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
